N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-12-8-13(18-19(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCHMTCTBVGLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a pivalamide functional group. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with β-keto esters or diketones.
- Introduction of the Pyridine Moiety : This is often done via coupling reactions, such as Suzuki-Miyaura coupling.
- Formation of the Pivalamide : This step involves an amide coupling reaction between the intermediate and pivalic acid derivatives.
These steps ensure the successful construction of the desired compound, which can then be characterized using various analytical techniques such as NMR and mass spectrometry .
This compound exhibits various biological activities attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to pharmacological effects.
Common mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Pharmacological Effects
Research indicates that pyrazole derivatives, including this compound, display a range of pharmacological effects:
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes .
- Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity, which is beneficial in neuroprotective applications .
- Anticancer Potential : Certain pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells .
Study on Antioxidant Activity
A study synthesized several pyrazole derivatives and evaluated their antioxidant capabilities using DPPH and ABTS radical scavenging assays. One derivative exhibited exceptional antioxidant capacity, suggesting that similar compounds could be explored for neuroprotective effects against oxidative stress .
Evaluation of Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of pyrazole compounds. The study found that certain derivatives effectively reduced inflammation markers in vitro and in vivo, indicating potential therapeutic applications for conditions like arthritis .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Observed Effects |
|---|---|---|
| Anti-inflammatory | N-(4-methoxybenzyl)-pyrazole derivative | Reduced inflammation markers |
| Antioxidant | Y12 derivative | High radical scavenging capacity |
| Anticancer | Various pyrazole derivatives | Induced apoptosis in cancer cell lines |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Core : 1-methylpyrazole fused with pyridine.
- Substituents : Pivalamide (tert-butyl carboxamide) on the pyrazole-methyl group.
- Pivalamide provides steric bulk and metabolic stability.
Analog Compounds (from evidence):
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (): Substituents: Chloro, iodo, formyl groups on pyridine. Molecular Weight: 366.58 g/mol.
N-(2-chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide (): Substituents: Chloro, hydroxyimino groups. Molecular Weight: 255.70 g/mol. Key Difference: Hydroxyimino group enables chelation or redox activity, differing from the target’s inert pivalamide .
N-(2-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)pivalamide (): Substituents: Bromo, silyl-protected hydroxymethyl. Molecular Weight: 300.15 g/mol.
Molecular Weight and Physicochemical Properties
The target compound’s molecular weight is estimated to be ~300–350 g/mol (based on structural similarity to analogs). Comparatively:
Pricing and Availability
- 1 g : $400–500
- 5 g : $1,600–2,000
- 25 g : $4,800–6,000
Complexity in synthesis (e.g., pyrazole vs. pyridine cores) may elevate the target’s cost relative to simpler derivatives .
Tabulated Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
